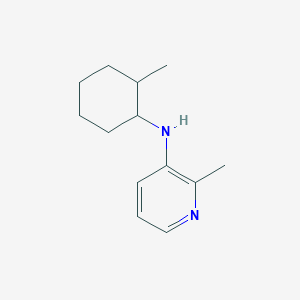

2-Methyl-N-(2-methylcyclohexyl)pyridin-3-amine

Description

Properties

Molecular Formula |

C13H20N2 |

|---|---|

Molecular Weight |

204.31 g/mol |

IUPAC Name |

2-methyl-N-(2-methylcyclohexyl)pyridin-3-amine |

InChI |

InChI=1S/C13H20N2/c1-10-6-3-4-7-12(10)15-13-8-5-9-14-11(13)2/h5,8-10,12,15H,3-4,6-7H2,1-2H3 |

InChI Key |

RTTLDSNEGDHPCT-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCCC1NC2=C(N=CC=C2)C |

Origin of Product |

United States |

Preparation Methods

Comparative Analysis of Methods

Key Research Discoveries

- Catalyst Optimization : CuI/phen systems outperform other copper ligands in Goldberg reactions, minimizing deformylation.

- Solvent Effects : Toluene enhances selectivity in C–N coupling compared to polar solvents.

- Steric Considerations : Bulky substituents on the cyclohexyl group necessitate longer reaction times.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-(2-methylcyclohexyl)pyridin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Amine derivatives.

Substitution: Substituted pyridine derivatives.

Scientific Research Applications

2-Methyl-N-(2-methylcyclohexyl)pyridin-3-amine has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in the development of new synthetic methodologies.

Biology: The compound is used in the study of biological systems and can act as a ligand in biochemical assays.

Industry: The compound is used in the production of agrochemicals, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-N-(2-methylcyclohexyl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. It may also interact with receptors in biological systems, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

- The 2-methylcyclohexyl group in the target compound introduces significant steric bulk compared to smaller substituents like cyclopropyl () or tetrahydrothiophene (). This may reduce metabolic degradation or improve binding specificity in biological targets.

- Sulfur-containing analogs (e.g., tetrahydrothiophene) exhibit higher solubility due to polarizable S-atoms, whereas cyclohexyl groups enhance lipophilicity .

Synthetic Routes :

- The target compound likely employs amination or cross-coupling strategies, as seen in analogs. For example, N-cyclopropyl derivatives are synthesized via Cu-catalyzed coupling (17.9% yield; ), while Suzuki-Miyaura reactions are used for arylpyridines ().

Biological Relevance: Pyridine derivatives such as UDO and UDD () inhibit CYP51 enzymes in Trypanosoma cruzi, highlighting the scaffold’s utility in antiparasitic drug design.

Physicochemical and Spectral Comparisons

- NMR Signatures :

- Mass Spectrometry :

- EI-MS fragments (e.g., [M − NH₂]⁺ at m/z 197 in ) align with typical cleavage patterns for pyridine amines. HRMS data for N-cyclopropyl derivatives (m/z 215; ) confirm molecular ion stability.

Biological Activity

2-Methyl-N-(2-methylcyclohexyl)pyridin-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

- Molecular Formula : C12H17N

- Molecular Weight : 177.27 g/mol

- IUPAC Name : this compound

- Canonical SMILES : CC1(CCCCC1)C(N)C=CC=N

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, affecting pathways involved in cellular signaling and metabolism.

- Receptor Modulation : It may interact with specific receptors, influencing physiological responses such as neurotransmission and hormonal regulation.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against:

- Bacteria : The compound has shown inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial profile.

- Fungi : Preliminary assays indicate potential antifungal activity, warranting further exploration.

Anticancer Activity

Studies have investigated the compound's potential as an anticancer agent. It has been observed to:

- Induce apoptosis in cancer cell lines.

- Inhibit cell proliferation in vitro, particularly in breast and colon cancer models.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial properties of various pyridine derivatives, including this compound. The compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) comparable to established antibiotics. The study concluded that this compound could serve as a lead for developing new antimicrobial agents .

Case Study 2: Anticancer Mechanisms

A recent investigation into the anticancer properties of this compound focused on its effects on MCF-7 breast cancer cells. Results indicated that treatment with this compound resulted in a significant reduction in cell viability and increased markers of apoptosis. The study highlighted the need for further research into its molecular targets and pathways involved in mediating these effects .

Pharmacological Profile

| Property | Value |

|---|---|

| Solubility | Soluble in DMSO and ethanol |

| Bioavailability | Moderate |

| Half-life | Approx. 4 hours |

| Toxicity | Low toxicity observed in vitro |

Q & A

Basic: How to design a synthesis route for 2-Methyl-N-(2-methylcyclohexyl)pyridin-3-amine?

Answer:

A plausible route involves condensation reactions between substituted pyridine derivatives and cyclohexylamines. For example:

- React α-bromoacetophenone derivatives with 2-methylcyclohexylamine in the presence of NaHCO₃ in anhydrous methanol to form intermediates .

- Perform a condensation reaction with 2-amino-3-methylpyridine in isopropyl alcohol (80°C) to yield the target compound . Alternative methods include Suzuki-Miyaura cross-coupling for aryl-amine bond formation, though yields may require optimization (e.g., 30% reported for similar pyridin-3-amine derivatives) .

Basic: What spectroscopic and crystallographic methods confirm the compound’s structure?

Answer:

- NMR Spectroscopy : Use ¹H and ¹³C NMR to verify substituent positions and stereochemistry. For example, cyclohexyl protons typically show δ 1.0–2.5 ppm (multiplet), while pyridinamine protons appear at δ 6.5–8.5 ppm .

- X-ray Diffraction (XRD) : Refine crystal structures using SHELXL for small-molecule resolution or WinGX/ORTEP for anisotropic displacement ellipsoid visualization .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ peaks) .

Basic: What purification strategies are effective for isolating this compound?

Answer:

- Column Chromatography : Use gradients of ethyl acetate/hexane (0–100%) to separate intermediates and products .

- Recrystallization : Optimize solvent systems (e.g., dichloromethane/hexane) based on solubility data from similar pyridin-3-amine derivatives .

Basic: How to evaluate the biological activity of this compound in initial assays?

Answer:

- Enzyme Inhibition Assays : Test COX-2 selectivity using fluorescence polarization or radioligand binding assays, as demonstrated for structurally related imidazo[1,2-a]pyridin-3-amine derivatives .

- Cellular Viability Assays : Use MTT or ATP-based assays to assess cytotoxicity in relevant cell lines .

Advanced: How to resolve discrepancies between crystallographic data and spectroscopic results?

Answer:

- SHELX Refinement : Adjust thermal parameters and occupancy factors in SHELXL to reconcile anisotropic displacement ellipsoids with NMR-derived torsion angles .

- ORTEP Visualization : Overlay XRD and DFT-optimized structures in WinGX to identify conformational mismatches .

- Dynamic NMR Analysis : Probe temperature-dependent spectra to detect fluxional behavior in solution that may conflict with solid-state XRD data .

Advanced: What computational tools predict the compound’s reactivity or binding interactions?

Answer:

- Density Functional Theory (DFT) : Calculate molecular orbitals and Fukui indices to predict regioselectivity in electrophilic substitutions .

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., COX-2 active sites) .

- SMILES-Based Predictions : Leverage PubChem data (e.g., C6H8N2 derivatives) to generate QSAR models .

Advanced: How to optimize reaction conditions for improved yield and selectivity?

Answer:

- Catalyst Screening : Test Pd(OAc)₂/PPh₃ systems for Suzuki couplings or CuBr for Ullmann-type aminations .

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. alcohols (i-PrOH) to stabilize intermediates .

- Temperature Gradients : Use microwave-assisted synthesis (e.g., 80–120°C) to accelerate condensation steps .

Advanced: How to address regioselectivity challenges during cyclohexylamine functionalization?

Answer:

- Steric Control : Introduce bulky directing groups (e.g., 2-methyl substituents) to bias amination toward less hindered positions .

- Protecting Groups : Temporarily block reactive sites on pyridine rings using Boc or Fmoc strategies during coupling steps .

- Kinetic vs. Thermodynamic Control : Monitor reaction progress via TLC to isolate intermediates before undesired rearrangements occur .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.